molecular formula C18H19N7O2 B10912495 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912495
M. Wt: 365.4 g/mol
InChI Key: CHJMZONDILAMJS-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a unique structure that includes pyrazole and isoxazolo[5,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole and isoxazolo[5,4-b]pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N7O2/c1-5-25-11(3)15(8-20-25)21-17(26)13-6-14(12-7-19-24(4)9-12)22-18-16(13)10(2)23-27-18/h6-9H,5H2,1-4H3,(H,21,26)

InChI Key

CHJMZONDILAMJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C

Origin of Product

United States

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